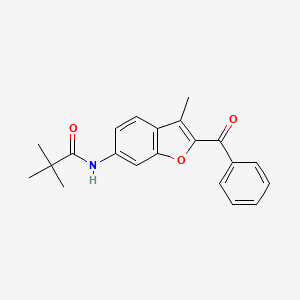
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuranone derivative , is a fascinating compound with a unique structure. Its chemical formula is C21H19NO3. The compound features a benzofuranone ring system, which contributes to its diverse properties and applications .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide. One common approach involves the condensation of 2,2-dimethylpropanoyl chloride with 2-benzoyl-3-methylbenzofuran-6-amine. The reaction typically occurs in an organic solvent (such as dichloromethane) and requires appropriate work-up steps .
Industrial Production:: While industrial-scale production methods are less common, researchers continue to explore efficient and scalable routes for synthesizing this compound.
Chemical Reactions Analysis
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide undergoes various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas and a suitable catalyst yields the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions.
Major Products: The primary products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique benzofuranone structure.
Organic Synthesis: It serves as a building block for creating more complex molecules.
Antioxidant Properties: Benzofuranone derivatives exhibit antioxidant activity, making them relevant for health-related research.
Anti-inflammatory Effects: Investigations into its anti-inflammatory potential are ongoing.
Pharmaceuticals: The compound’s structural features make it interesting for pharmaceutical applications.
Agrochemicals: It may find use in crop protection products.
Mechanism of Action
The precise mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide stands out due to its benzofuranone moiety, similar compounds include:
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide: .
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide: .
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-methoxybenzamide: .
These compounds share structural motifs and may have overlapping applications.
Properties
Molecular Formula |
C21H21NO3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C21H21NO3/c1-13-16-11-10-15(22-20(24)21(2,3)4)12-17(16)25-19(13)18(23)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,24) |
InChI Key |
XSPIWMQBJCQMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


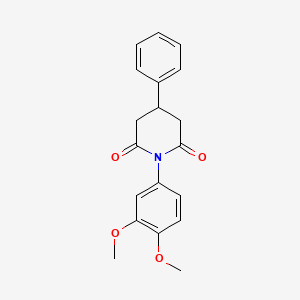
![Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11277211.png)
![2-[4-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(2-methylpropyl)acetamide](/img/structure/B11277222.png)

![Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11277237.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11277243.png)
![N-(4-chlorophenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11277248.png)
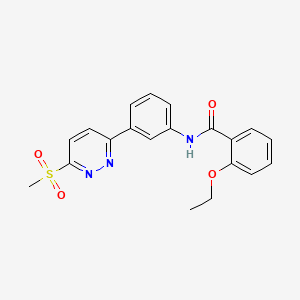
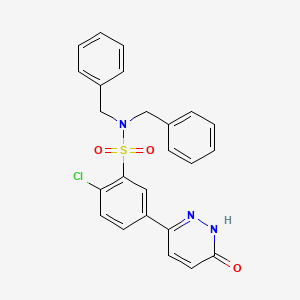
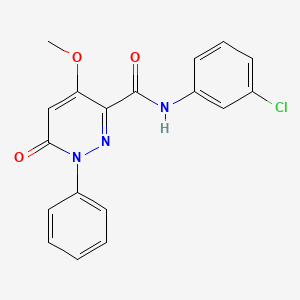
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11277287.png)
![2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B11277294.png)
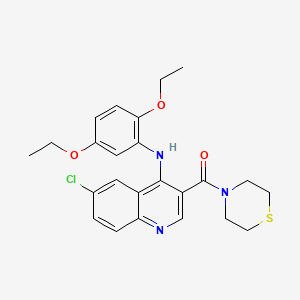
![N-{4-Methyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11277304.png)
